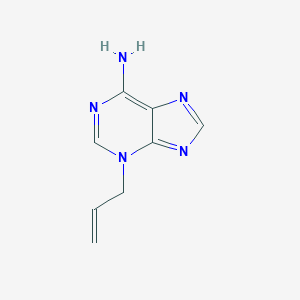

3-Prop-2-enylpurin-6-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enylpurin-6-amine typically involves the alkylation of 6-aminopurine with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Prop-2-enylpurin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of alkylated or acylated purine compounds.

Applications De Recherche Scientifique

Chemical Research Applications

Building Block for Synthesis

3-Prop-2-enylpurin-6-amine serves as a crucial building block in the synthesis of more complex purine derivatives. Its structure allows for various modifications through chemical reactions such as alkylation, oxidation, and reduction. The compound's reactivity can be harnessed to create novel compounds that may have specific biological or chemical properties.

Chemical Reactions

The compound undergoes several significant reactions:

- Oxidation: It can be oxidized to form oxo derivatives using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

- Reduction: Reduction reactions can yield different amine derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: Nucleophilic substitution can introduce functional groups at specific positions on the purine ring using alkyl halides or acyl chlorides in the presence of bases such as sodium hydride.

Biological Research Applications

Enzyme Inhibition

Research indicates that this compound may modulate biological processes by inhibiting specific enzymes involved in purine metabolism. This inhibition can affect nucleotide synthesis and cellular proliferation, making it a candidate for further studies in cellular biology and biochemistry.

Receptor Binding Studies

The compound is also being investigated for its potential to bind to various biological receptors. Understanding these interactions can shed light on the compound's role in cellular signaling pathways and its possible therapeutic applications.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound, particularly in treating diseases related to purine metabolism. It may serve as a lead compound for developing new drugs targeting metabolic disorders or cancers where purine metabolism is disrupted.

Case Studies

Several studies have focused on the pharmacological effects of purine derivatives similar to this compound. For example, analogs have shown promise as anti-cancer agents by inhibiting pathways critical for tumor growth and survival. The specific mechanisms through which these compounds exert their effects are subjects of active investigation .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is used as a precursor in synthesizing various drugs. Its unique properties allow for the development of novel therapeutic agents that could address unmet medical needs.

Agrochemical Production

The compound is also utilized in creating agrochemicals. Its reactivity enables the synthesis of new herbicides or pesticides that may be more effective or environmentally friendly than existing products .

Mécanisme D'action

The mechanism of action of 3-Prop-2-enylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit purine-metabolizing enzymes, thereby affecting nucleotide synthesis and cellular proliferation. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base that pairs with cytosine in nucleic acids.

6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

3-Prop-2-enylpurin-6-amine is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity can be leveraged to synthesize novel compounds or study specific biological processes.

Activité Biologique

3-Prop-2-enylpurin-6-amine, also known by its CAS number 13532-34-8, is a purine derivative that exhibits significant biological activity due to its structural resemblance to adenine and other purines. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, for its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of purines, characterized by a fused double-ring structure containing nitrogen atoms. Its chemical formula is , and it possesses specific functional groups that contribute to its biological interactions.

The biological activity of this compound is largely attributed to its ability to mimic adenine, which allows it to interact with various biological targets, including enzymes and receptors involved in nucleic acid metabolism and signaling pathways. Its mechanism of action may include:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for enzymes that utilize adenine as a substrate.

- Modulation of Signaling Pathways : By mimicking adenine, it may influence pathways such as those involving cyclic AMP (cAMP).

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Antiviral Properties

The compound has also been investigated for antiviral activity, particularly against viruses that exploit purine metabolism for replication. Preliminary studies suggest that it may inhibit viral replication by interfering with nucleotide synthesis.

Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological Studies

Toxicological assessments have indicated that while the compound shows promising therapeutic effects, further studies are necessary to determine its safety profile in vivo. Initial results suggest low toxicity at therapeutic doses.

Propriétés

IUPAC Name |

3-prop-2-enyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h2,4-5,9H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQVMFKAIPAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928957 | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-34-8 | |

| Record name | NSC145068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Prop-2-en-1-yl)-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.